3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
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Overview
Description
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a hexahydroisoquinoline core with a carboxylic acid functional group at the 4-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 2-acylcyclohexanones with cyanoacetamides or monothiomalonodiamide in the presence of sodium ethoxide in anhydrous ethanol . This reaction proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form different derivatives.
Reduction: The keto group can also be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as esters, amides, alcohols, and ketones.
Scientific Research Applications
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
- 3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
Uniqueness
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its hexahydroisoquinoline core provides a versatile scaffold for the development of various biologically active compounds, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-4H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5,8H,1-4H2,(H,13,14) |
InChI Key |
SJPBILLISXJEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=NC(=O)C2C(=O)O |
Origin of Product |
United States |
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